molecular formula C11H13N3O3S B3388216 ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate CAS No. 863669-70-9

ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate

Cat. No.: B3388216
CAS No.: 863669-70-9
M. Wt: 267.31 g/mol
InChI Key: NBTKZLOJFNOQCA-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, a sulfanyl (-SH) group at position 5, and an ethyl acetate moiety at position 2. This structure combines aromatic, sulfur-containing, and ester functional groups, making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

IUPAC Name

ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-2-16-10(15)6-9-12-13-11(18)14(9)7-8-4-3-5-17-8/h3-5H,2,6-7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTKZLOJFNOQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=S)N1CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146093
Record name Ethyl 4-(2-furanylmethyl)-4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-acetate
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URL https://comptox.epa.gov/dashboard/DTXSID401146093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863669-70-9
Record name Ethyl 4-(2-furanylmethyl)-4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863669-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-furanylmethyl)-4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Sulfanyl Group: This step often involves the use of thiolating agents under controlled conditions.

    Esterification: The final step involves esterification to form the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use in the development of new antimicrobial drugs.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Possible applications in the treatment of diseases due to its bioactive properties.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The furan and triazole rings can engage in π-π stacking interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazol-3-yl thioacetate derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

a. Ethyl 2-((4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 9, )

  • Structural Differences : Replaces the furan-2-ylmethyl group with a 4-cyclopropylnaphthalen-1-yl substituent.
  • Synthesis : Prepared via NBS-mediated reaction in dichloroethane (DCE) under nitrogen, yielding 70–80% after purification .
  • Key Data: 1H NMR: Consistent with literature, confirming regioselectivity. Applications: Not explicitly stated, but naphthalene groups may enhance photophysical properties.

b. Sodium 2-{[4-(Furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate ()

  • Structural Differences : Pyridin-3-yl replaces the sulfanyl group, and a sodium counterion is present.
  • Properties : Improved water solubility due to the ionic nature (molecular formula: C14H11N4NaO3S) .
  • Applications : Likely explored for enhanced bioavailability in drug formulations.

c. Ethyl 2-((4-((4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 9d, )

  • Structural Differences: Features a 4-nitrobenzylideneamino group and trifluoromethyl (-CF3) substituent.
  • Key Data: Elemental Analysis: Calc. C 44.33%, H 2.79%, N 18.09% (Found: C 44.21%, H 2.68%, N 18.01%) . Yield: 93% (ethanol-dioxane mixture) . IR: 1727 cm⁻¹ (C=O), 1633 cm⁻¹ (C=N), confirming ester and imine functionalities .
Functional Analogues

a. 2-((4-Ethyl-5-(2-Furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-Methylphenyl)acetamide ()

  • Structural Differences : Acetamide replaces the ethyl acetate group; includes a 3-methylphenyl substituent.
  • Implications : The amide group may reduce metabolic hydrolysis compared to esters, prolonging biological activity .

b. Potassium 2-((4-Amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (PKR-173, )

  • Structural Differences: Morpholinomethyl and amino groups replace furan-2-ylmethyl and sulfanyl.
  • Pharmacokinetics : Short serum half-life (t₁/₂ = 0.32 hours) in rats, suggesting rapid clearance .

c. 4-(3,5-Disubstituted-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones ()

  • Structural Differences : Thiophen-2-yl replaces furan; includes additional triazolone rings.
  • Biological Activity : Compounds 6a and 6b exhibited significant antifungal activity .
Comparative Data Table
Compound Name Substituents (Triazole Positions 4, 5) Functional Groups Key Properties/Data Source
Target Compound 4: Furan-2-ylmethyl; 5: -SH Ester (-COOEt) N/A (Data gaps in evidence) -
Ethyl 2-((4-Cyclopropylnaphthalen-1-yl)... 4: Cyclopropylnaphthalene Ester (-COOEt) 70–80% yield; 1H NMR validated
Sodium 2-{[4-(Furan-2-ylmethyl)-5-(pyridin-3-yl)... 5: Pyridin-3-yl Ionic (Na⁺) Molecular weight: 338.32 g/mol
Compound 9d () 4: 4-Nitrobenzylideneamino; 5: -CF₃ Ester (-COOEt), Imine 93% yield; IR peaks confirmed
PKR-173 () 4: Morpholinomethyl; 5: -NH₂ Ionic (K⁺) t₁/₂ = 0.32 hours (rat serum)
Compound 6a () 4: Thiophen-2-yl-methyl Triazolone Antifungal activity (IC₅₀ not reported)

Biological Activity

Ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate (CAS No. 863669-70-9) is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring substituted with a furan moiety and a thioether group. Its molecular formula is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 265.35 g/mol.

Biological Activity Overview

  • Antimicrobial Activity
    • Mechanism : Triazole derivatives are known to inhibit the synthesis of ergosterol in fungi and can disrupt bacterial cell wall synthesis.
    • Findings : Studies have indicated that similar triazole compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown activity against various strains of bacteria and fungi with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL .
  • Anticancer Potential
    • Mechanism : The thioether group in triazole compounds has been associated with the inhibition of cancer cell proliferation through various pathways including apoptosis induction.
    • Case Study : A related compound demonstrated cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 µM and 27.3 µM respectively . While specific data on this compound is limited, its structural similarity suggests potential anticancer activity.
  • Antioxidant Activity
    • Mechanism : Compounds containing triazole rings often exhibit antioxidant properties by scavenging free radicals.
    • Findings : Research has shown that triazole derivatives can effectively reduce oxidative stress markers in vitro, which may contribute to their protective effects against various diseases .

Comparative Biological Activity Table

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compoundTBDTBDTBD
Related Triazole Derivative0.5 - 320.25 - 166.2 (HCT116), 27.3 (T47D)

Research Findings

Recent studies highlight the importance of structure–activity relationships in determining the biological efficacy of triazole derivatives. For example:

  • A study on various substituted triazoles found that modifications at specific positions significantly influenced their antimicrobial potency .
  • Another investigation into the actoprotective effects of triazole derivatives revealed moderate activity in reducing fatigue in animal models .

Q & A

Q. What synthetic routes are commonly employed to prepare ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate?

The compound is typically synthesized via nucleophilic substitution. A representative method involves reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with ethyl chloroacetate in ethanol under basic conditions (e.g., KOH), followed by refluxing for 1 hour. The product is isolated via precipitation and recrystallized from ethanol .

Q. How is the structural identity of this compound confirmed experimentally?

Key analytical methods include:

  • Elemental analysis to verify stoichiometry .
  • IR spectroscopy to identify functional groups (e.g., C=O ester at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • X-ray crystallography to resolve the crystal lattice and confirm stereochemistry .
Analytical Method Key Information Confirmed Reference
IR SpectrometryEster, thiol, and triazole moieties
X-ray CrystallographyBond lengths, angles, and packing
Elemental AnalysisC, H, N, S content

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

Substituent effects are studied via structure-activity relationship (SAR) models:

  • Electron-withdrawing groups (e.g., -F, -Cl) on the triazole ring enhance antitumor activity in analogs .
  • Aromatic substituents (e.g., 4-fluorophenyl) improve pharmacokinetic properties by increasing lipophilicity .
  • Metal coordination (e.g., Zn(II), Cu(II)) modulates anti-exudative activity in related complexes .

Q. How can spectral data inconsistencies (e.g., unexpected IR peaks) be resolved?

Cross-validation strategies include:

  • NMR spectroscopy : Assign proton environments (e.g., furan protons at δ 6.2–7.4 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃N₃O₃S at m/z 294.08) .
  • Computational modeling : Compare experimental IR/NMR with density functional theory (DFT) predictions .

Q. What methodologies are used to synthesize metal complexes of this compound?

Metal complexes are synthesized by:

  • Reacting the triazole-thiol derivative with metal sulfates (e.g., FeSO₄, CuSO₄) in aqueous NaOH .
  • Isolating the complexes via precipitation and characterizing them using UV-Vis and magnetic susceptibility measurements .
Metal Complex Synthetic Conditions Application Reference
Fe(II) complexFeSO₄ in NaOH, 25°C, 2 hoursAntioxidant studies
Cu(II) complexCuSO₄ in H₂O/ethanol, refluxAntitumor screening

Data Contradiction Analysis

Q. How should conflicting reports on biological activity be addressed?

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., cell lines, dosage).
  • Meta-analysis : Compare IC₅₀ values across studies (e.g., antitumor activity ranges from 1.2–15 µM) .
  • Mechanistic studies : Use knock-out models or enzyme inhibition assays to validate targets .
Study Reported Activity Proposed Mechanism Reference
Antitumor (fluorophenyl)IC₅₀ = 1.2 µM (HeLa)Topoisomerase II inhibition
Antifungal (methyl)MIC = 15 µM (C. albicans)Ergosterol biosynthesis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate
Reactant of Route 2
ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate

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